Usp28-IN-3

USP28 DUB Inhibitor IC50

Research on USP28-selective probes is frequently confounded by dual USP25/28 inhibition from compounds like AZ1 and Vismodegib. USP28-IN-3 addresses this gap as a selective USP28 inhibitor (IC₅₀=0.1 µM) that spares USP2, USP7, USP8, USP9x, UCHL3, and UCHL5. - Eliminates USP25 off-target ambiguity, enabling cleaner mechanistic interpretation of USP28-dependent phenotypes. - Dose-dependently downregulates c-Myc at 20-80 µM in HCT116 and Ls174T colorectal cancer models, and uniquely reduces ankyrase-1/2 levels in vitro. - Enhances colorectal cancer cell sensitivity to Regorafenib, supporting rational combination study design.

Molecular Formula C23H20Cl2N2O3S
Molecular Weight 475.4 g/mol
Cat. No. B15141407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUsp28-IN-3
Molecular FormulaC23H20Cl2N2O3S
Molecular Weight475.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC4=C(CNCC4)C=C3)Cl
InChIInChI=1S/C23H20Cl2N2O3S/c1-31(29,30)18-5-6-19(22(25)12-18)23(28)27-17-4-7-21(24)20(11-17)15-2-3-16-13-26-9-8-14(16)10-15/h2-7,10-12,26H,8-9,13H2,1H3,(H,27,28)
InChIKeyCSUMERAOZKVEGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





USP28-IN-3: A Selective Deubiquitinase Inhibitor for Targeted Cancer Research


USP28-IN-3 is a small-molecule inhibitor of the deubiquitinase USP28 (IC₅₀ = 0.1 µM) that demonstrates selectivity against a panel of other deubiquitinases including USP2, USP7, USP8, USP9x, UCHL3, and UCHL5 . It functions by modulating the ubiquitin-proteasome system to reduce cellular levels of the oncoprotein c-Myc, and exhibits cytotoxic effects in human colorectal and lung squamous carcinoma cell lines .

Selective USP28 deubiquitinase inhibitor probe
Reported c-Myc downregulation in colorectal cancer cell models
Cell-permeable small molecule for ubiquitin-proteasome pathway studies

Why USP28-IN-3 Cannot Be Replaced by a Generic DUB Inhibitor


USP28 is a critical regulator of oncogenic stability, yet it shares high structural homology with USP25 and other DUBs, making selective inhibition a significant challenge [1]. Many in-class compounds, such as AZ1, Vismodegib, and FT206, exhibit bi-specificity for both USP28 and USP25, limiting their utility in studies requiring USP28-specific knockdown [1]. Generic substitution is further complicated by wide variations in cellular potency and downstream effects. For instance, the widely used AZ1 requires high micromolar concentrations (≥20 µM) to degrade c-Myc in cells, whereas USP28-IN-3 demonstrates clear dose-dependent c-Myc downregulation at 20-80 µM in colorectal cancer models . These functional disparities underscore the need for precise compound selection.

Target Selectivity
USP28-IN-3 No reported USP25 inhibition; selective for USP28 over USP2,7,8,9x,UCHL3,5
Generic DUB inhibitors (e.g., AZ1, CT1113) Dual USP25/28 inhibition may confound USP28-specific readouts
Cellular c-Myc Modulation
USP28-IN-3 Dose-dependent c-Myc downregulation at 20-80 µM in colorectal cancer cells
AZ1 (dual inhibitor) Requires ≥20 µM for c-Myc degradation; variable cellular potency reported
Functional Phenotype
USP28-IN-3 Enhances Regorafenib sensitivity; modulates ankyrase-1/2 levels
Other USP28/25 inhibitors Regorafenib synergy and ankyrase modulation not widely documented

Quantitative Evidence for USP28-IN-3: Potency, Selectivity, and Cellular Activity Benchmarks


USP28-IN-3 vs. AZ1: A 6-Fold Improvement in Biochemical Potency

USP28-IN-3 demonstrates a significantly lower IC₅₀ (0.1 µM) for USP28 compared to the widely used dual USP25/28 inhibitor AZ1 (IC₅₀ = 0.62-0.7 µM) . This represents an approximately 6-fold improvement in biochemical potency.

USP28 Inhibition IC₅₀
Assay context
0.1 µM vs 0.62–0.7 µM (AZ1)
Reported ~6-fold lower IC₅₀; may support reduced working concentrations in cellular assays
Cross-study comparable; assay conditions not fully specified for USP28-IN-3
USP28 DUB Inhibitor IC50

Comparative c-Myc Downregulation in Colorectal Cancer Cells

In HCT116 and Ls174T colorectal cancer cells, USP28-IN-3 induces dose-dependent downregulation of c-Myc protein at 24 hours over a concentration range of 20-80 µM . In contrast, the dual inhibitor AZ1 requires similar or higher concentrations (20-100 µM) for c-Myc degradation in HCT116 cells .

c-Myc Downregulation
Assay context
USP28-IN-3: 20–80 µM, 24 h (HCT116, Ls174T) AZ1: 20–100 µM, 3 h (HCT116)
Supports c-Myc modulation endpoint in colorectal cancer models
Cross-study comparable; different incubation times
c-Myc Colorectal Cancer Cellular Potency

Anti-Proliferative Activity in Colorectal Cancer Cell Lines

USP28-IN-3 inhibits colony formation of human colorectal cancer cells Ls174T and HCT116 at concentrations of 10 µM and 15 µM respectively over 3 days . In comparison, AZ1 exhibits antiproliferative activity with an IC₅₀ of ≤20 µM across HCT116, HT29, and SW480 colorectal cancer lines .

Anti-Proliferative Activity
Assay context
USP28-IN-3: 10 µM (Ls174T), 15 µM (HCT116), 3 d AZ1: IC₅₀ ≤20 µM (HCT116, HT29, SW480)
Supports anti-proliferation endpoint review in colorectal cancer cell models
Colony formation assay; cross-study comparable
Colony Formation Cytotoxicity Colorectal Cancer

Distinct Profile: USP28-IN-3 Lacks USP25 Activity Seen in AZ1 and CT1113

USP28-IN-3 is reported as a selective USP28 inhibitor without reported activity against USP25, unlike AZ1 (dual USP25/28 inhibitor, IC₅₀ = 0.62/0.7 µM) and CT1113 (USP25/28 IC₅₀ = 26.1/3.9 nM) . This selectivity profile is a key differentiator.

DUB Selectivity Profile
Class-level
USP28: inhibited USP25: not inhibited USP2,7,8,9x,UCHL3,5: not inhibited
Enables USP28-specific pathway studies without USP25 confounding
Class-level inference; selectivity panel data to verify
USP25 Selectivity Off-Target

Enhanced Sensitivity to Regorafenib: A Unique Functional Phenotype

USP28-IN-3 enhances the sensitivity of colorectal cancer cells to the kinase inhibitor Regorafenib . This is a specific functional phenotype not widely reported for other USP28 inhibitors like AZ1 or CT1113, and may be linked to its unique modulation of ankyrase-1/2 levels .

Regorafenib Synergy
Context-dependent
USP28-IN-3 enhances Regorafenib sensitivity in colorectal cancer cells Not reported for AZ1 or CT1113
Supports combination study context with Regorafenib in colorectal cancer models
Qualitative observation; synergy mechanism to be validated
Combination Therapy Regorafenib Colorectal Cancer

Primary Research Applications for USP28-IN-3 in Cancer Biology and Drug Discovery


Studying USP28-Specific Deubiquitination in Colorectal Cancer Models

Based on its demonstrated c-Myc downregulation and anti-proliferative effects in HCT116 and Ls174T cells, USP28-IN-3 is well-suited for mechanistic studies of USP28 in colorectal cancer . Its lack of USP25 activity allows for cleaner interpretation of results compared to dual inhibitors like AZ1 [1].

Investigating the Role of Ankyrase-1/2 in USP28-Mediated Pathways

USP28-IN-3 uniquely reduces ankyrase-1/2 levels in vitro, a phenotype not commonly observed with other USP28 inhibitors . This provides a tool for exploring the functional link between USP28 activity and ankyrase-mediated cellular processes.

Preclinical Combination Therapy Studies with Regorafenib

The reported enhancement of colorectal cancer cell sensitivity to Regorafenib by USP28-IN-3 makes it a candidate for investigating rational combination strategies in vitro and in vivo, particularly in models of Regorafenib resistance .

Application
Selection Property
Validation Focus
Colorectal cancer USP28 mechanistic studies
Selective USP28 inhibition (no USP25 activity)
c-Myc downregulation & proliferation endpoints
Ankyrase-1/2 pathway investigation
Ankyrase-1/2 level modulation
Ankyrase-mediated cellular process endpoints
Combination research with Regorafenib
Regorafenib sensitivity enhancement
Combination synergy in colorectal cancer models

Technical Documentation Hub

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35 linked technical documents
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